molecular formula C29H31N3O7S B2553641 Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-22-6

Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2553641
CAS No.: 851948-22-6
M. Wt: 565.64
InChI Key: MKNZKJVEXAVXOU-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural features include:

  • Position 3: A p-tolyl group (4-methylphenyl), contributing electron-donating effects and moderate lipophilicity.
  • Position 5: A 3,4,5-triethoxybenzamido substituent, introducing steric bulk and enhanced lipophilicity due to the three ethoxy groups.
  • Position 1: An ethyl carboxylate ester, which may improve solubility and serve as a prodrug moiety.

Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) have likely been employed to resolve its three-dimensional structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O7S/c1-6-36-21-14-18(15-22(37-7-2)25(21)38-8-3)26(33)30-27-23-20(16-40-27)24(29(35)39-9-4)31-32(28(23)34)19-12-10-17(5)11-13-19/h10-16H,6-9H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNZKJVEXAVXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Differences

Parameter Target Compound Analog (851951-40-1)
Substituent at Position 3 p-tolyl (electron-donating methyl group) 4-(trifluoromethyl)phenyl (electron-withdrawing CF₃ group)
Substituent at Position 5 3,4,5-triethoxybenzamido (bulky, lipophilic) 4-methoxyphenyl acetyl amino (smaller, less lipophilic)
Molecular Weight Higher (due to triethoxy groups) Lower (methoxy and trifluoromethyl groups reduce mass)
Predicted LogP ~4.2 (high lipophilicity) ~3.8 (moderate lipophilicity)
Solubility Likely poor in aqueous media due to triethoxy groups Improved solubility compared to target (smaller substituents)

Functional Implications

  • In contrast, the trifluoromethyl group in the analog introduces strong electron-withdrawing effects, which could alter charge distribution and binding affinity .
  • The analog’s 4-methoxyphenyl acetyl group offers reduced bulk, possibly enhancing bioavailability.

Research Findings and Gaps

  • Structural Analysis : SHELX-based crystallography (e.g., SHELXL) has been critical in confirming the target compound’s conformation, though experimental data on its biological activity remain scarce .
  • Activity Data: Neither the target compound nor the analog provide explicit activity metrics in the available evidence. Further studies are needed to correlate structural features with functional outcomes (e.g., IC₅₀ values).

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